Biotin-X Cadaverine
Description
Contextualizing Biotinylation Strategies in Biological Investigations
Biotinylation, the process of attaching biotin (B1667282) to molecules, is a cornerstone of life sciences research. thermofisher.com The remarkably strong and specific non-covalent interaction between biotin (vitamin H) and the proteins avidin (B1170675) and streptavidin forms the basis for numerous detection, purification, and labeling techniques. thermofisher.com This high-affinity interaction allows for the selective capture and analysis of biotinylated molecules from complex biological mixtures. creative-diagnostics.com
Strategies for biotinylation are diverse, targeting specific functional groups on proteins and other macromolecules, such as primary amines, sulfhydryls, carboxyls, and carbohydrates. thermofisher.com The choice of biotinylation reagent is critical and depends on the target molecule and the intended application. The goal is to label the molecule of interest without significantly disrupting its biological function. thermofisher.com Biotinylated molecules are utilized in a vast array of applications, including immunoassays like ELISA and western blotting, affinity purification, cell surface labeling, and molecular imaging. thermofisher.comcreative-diagnostics.com
Evolution of Amine-Reactive Probes in Molecular and Cellular Sciences
Amine-reactive probes are a major class of reagents used to label biomolecules, primarily targeting the primary amine groups found in lysine (B10760008) residues of proteins and on amine-modified oligonucleotides. thermofisher.comucsd.edu Several classes of amine-reactive chemistries have been developed, with succinimidyl esters (SE) and isothiocyanates being among the most common. ucsd.edu These reagents form stable covalent bonds with amines, typically under slightly basic pH conditions. thermofisher.combiotium.com
The evolution of these probes has focused on improving reaction efficiency, stability in aqueous solutions, and the introduction of spacer arms. biotium.comthermofisher.com Longer spacer arms, like the one found in Biotin-X Cadaverine (B124047), can reduce steric hindrance and enhance the binding accessibility of the biotin moiety to avidin or streptavidin. aatbio.com Furthermore, the development of water-soluble amine-reactive probes has expanded the range of biomolecules that can be labeled in the absence of organic solvents. ucsd.edu
Fundamental Research Paradigms Addressed by Biotin-X Cadaverine Methodologies
This compound's primary utility stems from its terminal primary amine, which allows it to be coupled to various molecules and serve as a substrate for specific enzymes. interchim.fr This has led to its application in several key research areas:
Labeling of Carboxylic Acids: this compound can be conjugated to molecules containing carboxylic acid groups, such as peptides and DNA, often facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). interchim.fraatbio.com
Transglutaminase-Mediated Labeling: It serves as a substrate for transglutaminases, enzymes that catalyze the formation of an isopeptide bond between a glutamine residue and a primary amine. interchim.freurogentec.com This allows for the specific labeling of transglutaminase substrates in cells and tissues. europeanreview.orgarvojournals.org Researchers have used this method to identify novel protein substrates of transglutaminase 2 (TG2) and to study its role in cellular processes like neurite outgrowth and cytoprotection. arvojournals.org
Enzyme Assays: The compound is utilized in colorimetric assays, for instance, in the determination of blood coagulation factor XIII activity in plasma. interchim.fr
Neuronal Tracing: In neuroscience, biotinylated cadaverine derivatives are used as polar tracers for anterograde and transneuronal tracing, allowing for the mapping of neuronal connections. interchim.fr It can be co-injected with other tracers, like Lucifer Yellow, to visualize neuronal morphology.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Synonyms | 5-(((N-(Biotinoyl)amino)hexanoyl)amino) pentylamine, trifluoroacetic acid salt | biotium.com |
| Molecular Formula | C17H29F3N4O4S | eurogentec.combiofargo.com |
| Molecular Weight | ~442.5 g/mol | aatbio.comeurogentec.com |
| Appearance | White solid | biofargo.com |
| Solubility | Soluble in DMSO | eurogentec.combiofargo.com |
| Primary Reactivity | Carboxylic acids (with a coupling agent), Aldehydes, Ketones | eurogentec.com |
| Storage Conditions | -20°C, protected from light | eurogentec.com |
Detailed Research Findings
Recent studies have highlighted the utility of this compound in elucidating complex biological pathways. For example, research on tissue transglutaminase (TG2) has employed this compound to measure enzyme activity and identify its substrates. In studies of neurodegenerative diseases, increased TG2 activity, detected by the incorporation of this compound, has been observed. arvojournals.org One study investigating nerve growth factor (NGF) signaling found that NGF induced an increase in TG2 activity, as measured by this compound incorporation, and that this activity was crucial for NGF-mediated cytoprotection and neurite outgrowth.
In another line of research, this compound incorporation was used to assess in situ TG2 activity in neural cells exposed to organophosphates, revealing that these compounds can modulate the enzyme's function. europeanreview.org The proteins labeled by this compound were identified through mass spectrometry, providing a list of potential TG2 substrates involved in cytoskeletal organization, protein folding, and vesicle transport. europeanreview.org
Properties
CAS No. |
916165-67-8 |
|---|---|
Molecular Formula |
C23H40F3N5O5S |
Molecular Weight |
555.65 |
Origin of Product |
United States |
Molecular Mechanisms and Reaction Chemistry of Biotin X Cadaverine
Elucidation of Amine-Reactive Coupling Mechanisms of the Cadaverine (B124047) Moiety
The primary amine group at the terminus of the cadaverine portion of Biotin-X Cadaverine is the key to its functionality in bioconjugation. This amine is nucleophilic and readily participates in several types of coupling reactions, primarily targeting electrophilic functional groups on biological macromolecules.
The most prevalent coupling strategy involves the reaction of the cadaverine amine with activated carboxyl groups. This is typically achieved through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS. thermofisher.comaatbio.com The process unfolds in two main steps:
Activation of the Carboxyl Group: EDC reacts with a carboxyl group (-COOH) on a target molecule (e.g., a protein's aspartic or glutamic acid residue, or the 3' or 5' carboxyl group of a nucleic acid) to form a highly reactive O-acylisourea intermediate.
Nucleophilic Attack and Amide Bond Formation: The primary amine of this compound then attacks the O-acylisourea intermediate, displacing the EDC byproduct and forming a stable amide bond. The inclusion of NHS or sulfo-NHS in the reaction mixture can enhance efficiency by converting the O-acylisourea intermediate into a more stable amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous solutions. thermofisher.com
This amine-reactive coupling is highly efficient and is a cornerstone of many protein and nucleic acid labeling protocols. aatbio.com The primary amines on proteins are typically found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. thermofisher.comthermofisher.com
Another, though less common, method for coupling the cadaverine moiety involves reactions with other electrophilic groups such as isothiocyanates, which results in the formation of a thiourea (B124793) linkage, or sulfonyl chlorides, leading to a sulfonamide bond. aatbio.com
Influence of the Biotin-X Spacer Arm on Bioconjugation Efficiency and Specificity
The "X" in this compound denotes a spacer arm, which is a critical component that significantly influences the utility of the biotinylation reagent. thermofisher.com This spacer, typically a 6-carbon aminocaproic acid linker, physically separates the biotin (B1667282) molecule from the site of conjugation on the target macromolecule.
The primary benefits of the spacer arm include:
Minimizing Steric Hindrance: The biotin-binding pocket of avidin (B1170675) and streptavidin is located approximately 9 angstroms below the protein surface. gbiosciences.com A spacer arm helps to overcome steric hindrance that might otherwise prevent the bulky avidin or streptavidin protein from efficiently binding to the biotin tag, especially when the biotin is attached to a sterically crowded region of the target molecule. gbiosciences.comthermofisher.com Longer spacer arms can lead to enhanced detection sensitivity as more biotin molecules become accessible for binding. thermofisher.comthermofisher.com
Improving Solubility: While the aminocaproic acid spacer in this compound is relatively hydrophobic, other biotinylation reagents can incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG). biochempeg.comissuu.com These hydrophilic spacers can improve the water solubility of the biotinylated molecule, which can be advantageous in aqueous-based assays and can help prevent aggregation of the labeled protein during storage. biochempeg.comissuu.com
Preserving Biological Activity: By distancing the biotin moiety from the target molecule, the spacer arm can help to ensure that the biotinylation process does not interfere with the normal biological function of the protein or nucleic acid being labeled. excedr.com
The length and chemical nature of the spacer arm are therefore crucial considerations when selecting a biotinylation reagent for a specific application. thermofisher.comexcedr.com
Optimization of Reaction Conditions for Derivatization of Biological Macromolecules
The efficiency of labeling biological macromolecules with this compound is highly dependent on the optimization of several reaction parameters.
Key Reaction Condition Parameters:
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 9.0 for NHS ester reactions | The primary amine of cadaverine is more nucleophilic at slightly alkaline pH, facilitating its reaction with NHS esters. thermofisher.com For carbodiimide-mediated reactions targeting carboxyl groups, a pH of 4.5-5.5 is often optimal for the initial activation step with EDC. |
| Buffer Composition | Amine-free buffers (e.g., PBS, MES, HEPES) | Buffers containing primary amines, such as Tris or glycine, will compete with this compound for reaction with the activated sites on the target molecule, significantly reducing labeling efficiency. aatbio.comacs.org |
| Molar Ratio of Reagents | 10- to 50-fold molar excess of this compound and coupling reagents (EDC/NHS) to the target molecule | A molar excess of the labeling reagents helps to drive the reaction to completion and ensure a higher degree of labeling. The optimal ratio should be determined empirically for each specific application. nih.gov |
| Temperature | Room temperature (20-25°C) or 4°C | Reactions are typically performed at room temperature for 1-2 hours or overnight at 4°C to minimize potential degradation of the target molecule. |
| Reaction Time | 1 hour to overnight | The optimal reaction time depends on the reactivity of the target molecule and the desired degree of labeling. |
| Removal of Unreacted Reagents | Dialysis, size-exclusion chromatography, or spin filtration | It is crucial to remove unreacted this compound and coupling reagents after the reaction to prevent interference in downstream applications. nih.gov |
Table 1: Key Reaction Condition Parameters for this compound Labeling
Strategic Considerations for Minimizing Non-Specific Interactions in Labeling Protocols
Minimizing non-specific binding is critical for achieving accurate and reliable results in experiments utilizing this compound. Several strategies can be employed to reduce background signals.
Strategies to Minimize Non-Specific Binding:
| Strategy | Description |
| Blocking Steps | Incubating the sample with a blocking agent, such as bovine serum albumin (BSA), casein, or non-fat dry milk, can saturate non-specific binding sites on surfaces or other proteins in the sample. rockland.comresearchgate.net |
| Washing Steps | Thorough washing with buffers containing a mild detergent (e.g., Tween-20 or Triton X-100) helps to remove non-specifically bound molecules. researchgate.net Increasing the ionic strength of the wash buffer (e.g., with higher salt concentrations) can also be effective. rockland.com |
| Use of High-Quality Reagents | Ensuring the purity of the this compound and other reagents can prevent side reactions and non-specific interactions. |
| Negative Controls | Including a negative control in the experimental design, such as a sample without the target molecule or a reaction without the coupling reagents, is essential to determine the level of background signal. researchgate.net |
| Pre-clearing with Streptavidin Beads | In some cases, pre-treating a sample with streptavidin-coated beads can help to remove endogenously biotinylated proteins that could contribute to background signal. nih.gov |
Table 2: Strategies for Minimizing Non-Specific Interactions
By carefully considering these strategic approaches, researchers can significantly enhance the specificity and signal-to-noise ratio in their biotin-based assays.
Methodological Applications in Biochemical and Enzymatic Assays
Strategies for Site-Specific and Global Protein Biotinylation
Biotin-X cadaverine (B124047) is instrumental in the biotinylation of proteins, a process that can be targeted to specific sites or applied globally. The primary amine of Biotin-X cadaverine can be coupled to carboxylic acids on proteins, often facilitated by crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). fishersci.se This reaction forms a stable amide bond, effectively tagging the protein with a biotin (B1667282) molecule. fishersci.se The hexanoyl spacer arm of this compound helps to minimize steric hindrance, which can improve the accessibility of the biotin moiety for binding to avidin (B1170675) or streptavidin.
Assessment of Labeling Degree and Functional Integrity of Biotinylated Proteins
A crucial step after biotinylation is to determine the extent of labeling and to ensure that the protein's function has not been compromised. The degree of biotinylation can be quantified using various methods. One approach involves using a chromophoric derivative of biotin, such as biotin-X 2,4-dinitrophenyl-X-L-lysine succinimidyl ester, which allows for the colorimetric determination of biotin incorporation. thermofisher.com Alternatively, protein biotinylation can be assessed through techniques analogous to a western blot, where the biotinylated proteins are detected using a streptavidin probe. nih.gov Densitometric analysis of the resulting bands can provide a quantitative measure of the incorporated this compound. researchgate.net
Maintaining the functional integrity of the labeled protein is paramount. The impact of biotinylation on protein function can be evaluated through activity assays specific to the protein of interest. For example, the G-actin sequestering activity of thymosin β4 was shown to be unaffected after being labeled with a cadaverine derivative. researchgate.net
Applications in Affinity-Based Purification of Biotinylated Proteins
The strong and specific interaction between biotin and avidin/streptavidin is the foundation for affinity-based purification of biotinylated proteins. gencefebio.com Proteins labeled with this compound can be selectively captured from complex mixtures, such as cell lysates, using a solid support (e.g., agarose (B213101) beads) coated with avidin or streptavidin. researchgate.netgencefebio.com After washing away unbound components, the biotinylated protein can be eluted from the support. This method is highly effective for isolating and enriching specific proteins for further analysis. researchgate.net For instance, proteins labeled with this compound in situ can be purified using CaptAvidin agarose. researchgate.net
Derivatization of Nucleic Acids and Oligonucleotides for Analytical Purposes
This compound is a versatile reagent for the derivatization of nucleic acids and oligonucleotides. biofargo.com Its primary amine can be coupled to the 5'-phosphate groups of nucleotides or to carboxyl groups introduced into nucleic acids, often with the aid of a carbodiimide (B86325) crosslinker like EDC. aatbio.com This labeling strategy enables a multitude of analytical applications. gencefebio.com
Biotinylated oligonucleotides are widely used as probes in various detection assays, including Southern and Northern blotting, in situ hybridization, and enzyme-linked immunosorbent assays (ELISA). gencefebio.com The biotin tag allows for highly sensitive detection through streptavidin conjugated to a reporter molecule, such as an enzyme or a fluorophore. gencefebio.com Furthermore, biotin-modified oligonucleotides can be immobilized on solid surfaces coated with streptavidin, a technique fundamental to the fabrication of microarrays for high-throughput analysis. gencefebio.com
Integration into Lipid and Carbohydrate Probing Methodologies
The application of this compound extends to the study of lipids and carbohydrates. While direct conjugation to these molecules is less common, biotinylated probes are integral to various probing methodologies. For instance, fluorescently labeled phospholipids (B1166683) are used in membrane fusion assays, and biotinylated derivatives can be employed in similar contexts for detection or capture. fisherbiotec.com.au
In carbohydrate research, biotin hydrazides, which are structurally related to this compound, are used to label glycoproteins. The hydrazide group reacts with aldehyde groups generated by periodate (B1199274) oxidation of the carbohydrate moieties. thermofisher.com This allows for the detection and affinity capture of glycoproteins. thermofisher.com
Utilization in Transglutaminase (TG2) Activity Assays for Protein Modification Studies
This compound is a key substrate in assays designed to measure the activity of transglutaminase 2 (TG2), an enzyme that catalyzes the formation of isopeptide bonds between glutamine residues and primary amines. mdpi.com In these assays, this compound serves as the amine donor. mdpi.com The incorporation of this compound into a protein substrate by TG2 can be detected and quantified, providing a measure of the enzyme's activity. arvojournals.orgnih.gov This methodology has been used to study the role of TG2 in various cellular processes and diseases, including glaucoma and pulmonary fibrosis. arvojournals.orgatsjournals.org
For example, studies have shown increased TG2-mediated incorporation of this compound in glaucomatous trabecular meshwork cells and in response to TGF-β treatment in lung fibroblasts. arvojournals.orgatsjournals.org These assays often involve incubating cells or cell lysates with this compound, followed by detection of the biotinylated proteins using streptavidin conjugates. arvojournals.orgnih.gov
Real-Time Monitoring of TG2-Mediated Amine Incorporation
The incorporation of this compound by TG2 can be monitored in real-time or visualized in situ using fluorescence microscopy. nih.govntu.ac.uk By using a fluorescently labeled streptavidin conjugate to detect the incorporated biotin, researchers can observe the spatial and temporal dynamics of TG2 activity within cells. nih.gov For instance, confocal microscopy has been used to visualize the incorporation of this compound in differentiating neuroblastoma cells, providing insights into the regulation of TG2 activity by signaling pathways. nih.govntu.ac.uk This approach allows for the investigation of in situ TG2 activity and the identification of its protein substrates within a cellular context. ntu.ac.uknih.gov
| Research Finding | Methodology | Organism/Cell Type | Reference |
| Increased TG2 activity in glaucomatous trabecular meshwork cells. | This compound incorporation assay, immunohistochemistry. | Human trabecular meshwork cells. | arvojournals.org |
| TG2 activity is stimulated downstream of the PAC1 receptor. | Amine incorporation assay with Biotin-X-cadaverine, confocal microscopy. | Mouse N2a and human SH-SY5Y neuroblastoma cells. | nih.govntu.ac.uk |
| TG2 activity is stimulated by PKA and PKC signaling. | Immunocytochemistry to detect Biotin-X-cadaverine incorporation. | H9c2 cardiomyocyte-like cells. | nih.gov |
| TGF-β increases TG2 expression and activity at the cell surface. | Pentylamine-biotin and FITC-cadaverine incorporation assays. | Human lung fibroblasts. | atsjournals.org |
| TG2 promotes myoblast fusion. | Biotin-cadaverine incorporation into proteins during differentiation. | C2C12 myoblasts. | mdpi.com |
Identification of Endogenous TG2 Substrates and Interactants
A significant application of this compound is in the identification and characterization of endogenous substrates for transglutaminase 2 (TG2), a calcium-dependent enzyme that catalyzes the post-translational modification of proteins. researchgate.net The enzyme's transamidation activity allows it to form a covalent isopeptide bond between the γ-carboxamide group of a glutamine residue in a substrate protein and the primary amine of this compound. This process effectively tags the substrate protein with a biotin molecule.
The general workflow for identifying TG2 substrates using this compound involves incubating cells or cell lysates with the compound. nih.gov Following incubation, the biotinylated proteins can be detected and identified through several methods. Western blot analysis using horseradish peroxidase (HRP)-conjugated streptavidin allows for the visualization of all proteins that have been biotinylated by TG2. europeanreview.org For specific identification, these biotin-tagged proteins can be purified using avidin or streptavidin affinity chromatography and subsequently identified by mass spectrometry. researchgate.net
This methodology has been successfully employed in various cell types to identify both known and novel TG2 substrates, providing insights into the diverse cellular processes regulated by TG2. For instance, studies in cardiomyocyte-like H9c2 cells and neural cell lines have utilized this compound to elucidate the role of TG2 in cytoprotection and neurotoxicity, respectively. nih.goveuropeanreview.orgresearchgate.net
Table 1: Identified Endogenous Substrates of Transglutaminase 2 (TG2) using this compound This table is interactive and can be sorted by clicking on the column headers.
| Identified Substrate | Cell Type/System | Research Focus | Reference |
|---|---|---|---|
| Histone H4 | Cardiomyocyte-like H9c2 cells | A1 adenosine (B11128) receptor-induced cytoprotection | researchgate.net |
| Hexokinase 1 | Cardiomyocyte-like H9c2 cells | A1 adenosine receptor-induced cytoprotection | researchgate.net |
| α-actinin | Cardiomyocyte-like H9c2 cells | PKA- and PKC-dependent cytoprotection | nih.gov |
| β-tubulin | Cardiomyocyte-like H9c2 cells | PKA- and PKC-dependent cytoprotection | nih.gov |
| Tubulin | C6 glioma cells | Organophosphate-mediated neurotoxicity | europeanreview.orgresearchgate.net |
Application in Other Enzyme-Coupled Detection Systems
Beyond its extensive use in TG2 research, this compound is also employed in other enzyme-coupled detection systems. Its primary amine makes it a suitable substrate for various enzymes capable of modifying proteins and other biomolecules.
One notable application is in colorimetric assays for the enzymatic activity of Factor XIII (plasma transglutaminase). interchim.fraatbio.com Similar to TG2, Factor XIII can incorporate this compound into a substrate, and the extent of this reaction can be quantified using a streptavidin-enzyme conjugate that produces a colored product.
In the field of plant biology, the cadaverine component of the molecule has been shown to have a regulatory role. Research in Arabidopsis thaliana has revealed that cadaverine can inhibit the activity of BIO3-BIO1, an enzyme involved in the biotin biosynthesis pathway. nih.gov This finding demonstrates an interesting dual role where a component of the this compound probe can influence the very metabolic pathway of its detection moiety. This has implications for studying biotin metabolism and its regulation in plants. nih.gov
Furthermore, the versatility of this compound extends to its use as a building block for creating more complex biotinylated probes. interchim.frbiofargo.com It can be chemically coupled to various molecules, such as DNA or other proteins, to facilitate their detection and purification. thermofisher.comfishersci.se
Table 2: Research Findings on this compound in Various Enzyme Systems This table is interactive and can be sorted by clicking on the column headers.
| Enzyme System | Organism/Model | Key Finding | Application | Reference |
|---|---|---|---|---|
| Factor XIII | In vitro assays | Substrate for colorimetric assays | Quantification of enzyme activity | interchim.fraatbio.com |
| BIO3-BIO1 | Arabidopsis thaliana | Cadaverine moiety inhibits enzyme activity | Studying biotin biosynthesis and its regulation | nih.gov |
| Transglutaminase 2 (TG2) | Various (e.g., H9c2, C6 cells) | Covalently incorporated into glutamine residues | Identification of endogenous substrates, activity assays | nih.goveuropeanreview.orgresearchgate.net |
Biotin X Cadaverine in Advanced Cell Biology and Imaging Techniques
Development of Intracellular and Extracellular Tracers for Cellular Morphology Studies
Biotin-X Cadaverine (B124047) serves as a versatile polar tracer for delineating cellular morphology. researchgate.netinterchim.fr Its primary amine group allows it to be fixed within cells by aldehyde-based fixatives, enabling subsequent detection with fluorescently labeled or enzyme-conjugated avidin (B1170675) or streptavidin. nih.gov The "X" in its name refers to a hexanoate spacer, which extends the biotin (B1667282) moiety, making it more accessible to the binding sites of avidin and streptavidin. nih.govnih.gov This property enhances its utility as a tracer for detailed morphological analysis.
One of the primary applications of biotinylated tracers like Biotin-X Cadaverine is in the field of neuroscience for anterograde and transneuronal tracing of neural pathways. researchgate.netnih.gov When microinjected into a specific brain region, the tracer is taken up by neuronal cell bodies and transported along their axons to the terminals. nih.gov This allows for the mapping of neuronal projections and the intricate connections that form neural circuits. nih.gov
In a method for identifying neurons with known efferent connectivity, cells are first identified by retrograde transport of a fluorescent marker. Subsequently, these identified neurons are impaled with micropipettes and intracellularly injected with a solution containing this compound, often in conjunction with a fluorescent dye like Lucifer Yellow. The biotin label is then visualized using an avidin-biotin-HRP complex followed by a diaminobenzidine reaction, which produces a dense, non-fluorescent product. This technique results in the complete filling of neuronal cell bodies, dendrites, and even fine structures like dendritic spines, allowing for detailed light microscopic analysis of their morphology and connections.
This compound has proven to be an effective tool for studying intercellular communication through gap junctions. interchim.frharvard.edu These channels permit the passage of small molecules between adjacent cells, and the size and charge of a tracer determine its ability to permeate these junctions. nih.gov
Researchers have used a series of biotinylated tracers with varying molecular weights, including this compound (442 Da), to probe the permeability properties of different gap junction networks. nih.govaddgene.org Studies in the mammalian retina have shown that gap junctions in different neuronal populations exhibit distinct permeability profiles. interchim.fr For instance, the gap junctions between AII amacrine cells and ON cone bipolar cells were found to be less permeable to larger tracers like this compound compared to the gap junctions that couple AII amacrine cells to each other. nih.gov This differential permeability suggests the presence of different connexin types forming the gap junction channels. interchim.frnih.gov The ability to quantify the movement of tracers like this compound provides insights into the functional properties of these intercellular channels. nih.gov
| Tracer Properties and Applications in Gap Junction Studies | |
| Tracer | This compound |
| Molecular Weight | 442 Da |
| Charge | Positive (+1) |
| Application | Probing gap junction permeability and selectivity. nih.gov |
| Key Finding | Different gap junction networks exhibit distinct permeability to this compound, suggesting diverse connexin composition. interchim.frnih.gov |
Probing Cellular Compartments and Subcellular Structures
However, its utility in subcellular analysis is often realized through its role as a substrate for enzymes localized to specific compartments. For example, the enzyme tissue transglutaminase 2 (TG2), which can be found in various cellular compartments, catalyzes the incorporation of amine-containing compounds like this compound into other proteins. Fluorescence microscopy can then reveal the localization of TG2 activity within the cell by visualizing the sites of this compound incorporation. Proteomic analysis of the biotinylated proteins can subsequently identify the substrates of TG2, providing insights into the function of this enzyme within specific subcellular contexts. For instance, this method has been used to identify both known and novel protein substrates for TG2, such as Histone H4 and Hexokinase 1.
Design of Proximity Labeling Reagents for Spatiotemporal Proteomics
Proximity labeling techniques are powerful methods for identifying protein-protein interactions and mapping the proteome of specific cellular compartments in a spatiotemporal manner. nih.govnih.gov These methods, such as BioID (proximity-dependent biotin identification) and APEX (engineered ascorbate peroxidase), utilize an enzyme fused to a protein of interest. nih.govnih.gov The enzyme generates highly reactive, short-lived biotin species that covalently label proteins in close proximity. nih.govharvard.edu
It is important to clarify that this compound is not used in the design of these proximity labeling reagents. The core of these techniques is the enzymatic generation of a reactive biotin intermediate from a specific substrate (e.g., biotinoyl-5'-AMP by BioID or biotin-phenoxyl radicals by APEX). nih.govnih.gov this compound, being a stable, amine-containing biotin probe, does not possess the reactive properties required for promiscuous, proximity-dependent labeling catalyzed by these enzymes. biotium.com Its primary amine is used for conjugation to other molecules, such as carboxylic acids, or as a substrate for enzymes like transglutaminases. biotium.com Therefore, it does not fit into the design paradigm of proximity labeling methods like BioID or APEX for spatiotemporal proteomics.
| Comparison of Proximity Labeling Reagents | |
| Method | BioID |
| Enzyme | Mutant E. coli biotin ligase (BirA*) |
| Substrate | Biotin and ATP |
| Reactive Intermediate | Biotinoyl-5'-AMP |
| Labeled Residues | Lysines |
| This compound Role | Not applicable |
Integration with Fluorescence Microscopy and Live-Cell Imaging Approaches
The biotin moiety of this compound is central to its visualization. Following its introduction into cells and subsequent fixation, the biotin tag can be readily detected with high affinity and specificity using fluorescently labeled streptavidin or avidin conjugates. nih.gov This allows for bright and stable fluorescent labeling of the traced cells and their intricate morphologies, which can then be imaged using various fluorescence microscopy techniques, including confocal microscopy.
Role in Proteomics and Interactomics Research
Affinity Purification Mass Spectrometry (AP-MS) for Target Identification
Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique used to identify protein interactions and the targets of specific enzymes. nih.govnih.gov Biotin-X Cadaverine (B124047) is an amine-containing biotin (B1667282) probe that can be used as an intermediate for linking biotin to molecules such as proteins. vwr.com The fundamental principle of its use in AP-MS involves the enzymatic or chemical incorporation of the Biotin-X Cadaverine label onto a protein of interest or its binding partners. interchim.fr
A primary application is in the identification of substrates for transglutaminase (TG) enzymes. Transglutaminases catalyze the formation of an isopeptide bond between the glutamine and lysine (B10760008) residues of proteins. In the presence of this compound, the enzyme incorporates the molecule onto glutamine residues of its substrate proteins. mdpi.comntu.ac.uk These newly biotinylated proteins can then be selectively isolated from the total cell lysate using affinity chromatography with immobilized avidin (B1170675) or streptavidin, which exhibit an exceptionally strong and specific binding to biotin. thermofisher.comiaanalysis.com
Once the biotinylated proteins are captured and purified, they are eluted and identified using high-resolution mass spectrometry. utmb.edu This workflow allows for the specific identification of enzyme substrates that would be difficult to pinpoint otherwise. For instance, research on transglutaminase 2 (TG2) has successfully used this compound to label its protein substrates within cells. ntu.ac.ukresearchgate.net Subsequent proteomic analysis identified both known and novel substrates, providing new insights into the enzyme's biological functions. researchgate.net
Table 1: Example Workflow for Target ID using this compound and AP-MS
| Step | Description | Key Reagent/Technique | Reference |
|---|---|---|---|
| 1. Labeling | Incubation of cell lysates or live cells with this compound. An enzyme (e.g., Transglutaminase 2) incorporates the probe onto its substrate proteins. | This compound | ntu.ac.uk |
| 2. Lysis & Capture | Cells are lysed, and the total protein extract is incubated with streptavidin-coated beads. | Streptavidin-Agarose/Magnetic Beads | iaanalysis.com |
| 3. Washing | Stringent washing steps are performed to remove non-specifically bound proteins. The high affinity of the biotin-streptavidin interaction allows for harsh washing conditions. | High-salt/detergent buffers | iaanalysis.comutmb.edu |
| 4. Elution | The captured, biotinylated proteins are eluted from the beads. | Denaturing agents (e.g., SDS) or competitive elution with free biotin | thermofisher.com |
| 5. Identification | The eluted proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification. | Mass Spectrometry | nih.govutmb.edu |
Elucidation of Protein-Protein Interaction Networks
The identification of direct enzymatic substrates or binding partners using this compound is a critical first step in elucidating broader protein-protein interaction (PPI) networks. utmb.edu Cellular processes are governed not by single proteins acting in isolation, but by complex networks of interactions. nih.gov By identifying the interactors of a specific protein (the "bait"), researchers can begin to map the functional modules and pathways it participates in. nih.govutmb.edu
Data from AP-MS experiments, including those using this compound as a probe, are used to construct interaction maps. nih.gov These networks visualize the identified proteins as nodes and their interactions as edges. This approach provides a global view of a protein's molecular context. For example, identifying that a signaling enzyme modifies a set of cytoskeletal proteins can link a specific signaling cascade to the regulation of cell morphology or motility. ntu.ac.uk
This method complements other techniques for mapping PPIs, such as BioID (proximity-dependent biotinylation identification). nih.govutmb.edu While AP-MS is ideal for capturing stable protein complexes, BioID uses a promiscuous biotin ligase fused to a bait protein to biotinylate any protein in its close vicinity, allowing for the identification of transient or weak interactions. nih.goviaanalysis.com The use of this compound in enzyme-mediated labeling specifically contributes to the network by identifying direct substrates, adding a layer of functional information (i.e., post-translational modification) to the interaction map. mdpi.comntu.ac.uk
Application in Quantitative Proteomic Workflows
To move beyond simple identification and understand the dynamics of protein interactions, this compound-based workflows can be integrated with quantitative proteomics methods. thermofisher.com This allows researchers to measure changes in the amount of a substrate being modified or a protein interaction occurring in response to a specific stimulus, drug treatment, or disease state.
A common approach is the use of Stable Isotope Labeling with Amino acids in Cell culture (SILAC). biorxiv.orgnih.gov In a SILAC experiment, distinct populations of cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids. The cell populations can then be subjected to different conditions (e.g., control vs. stimulated) before being mixed. The this compound labeling and affinity purification are performed on the combined lysate. When the captured proteins are analyzed by mass spectrometry, the relative signal intensity of the "light" and "heavy" peptide pairs reveals the quantitative change in the protein's biotinylation status between the two conditions. nih.gov
Another related strategy is the isotope-coded affinity tag (ICAT) method. thermofisher.com ICAT reagents contain a thiol-reactive group to label cysteine residues, a linker region that is either isotopically light or heavy, and a biotin tag for affinity purification. thermofisher.com This approach reduces sample complexity by focusing only on cysteine-containing peptides and allows for direct quantification of protein abundance changes. thermofisher.com These quantitative workflows provide dynamic information about how cellular networks respond to perturbations.
Validation of Molecular Targets Identified Through this compound Probes
The identification of potential molecular targets through a high-throughput method like AP-MS requires subsequent validation to confirm the findings and eliminate false positives. snmjournals.org Several strategies are employed to validate the targets identified using this compound probes.
One of the most direct methods is the use of specific inhibitors. ntu.ac.uk If the incorporation of this compound is catalyzed by a particular enzyme, pre-treating the cells or lysate with a known inhibitor of that enzyme should prevent the biotinylation of its true substrates. A reduction or complete loss of the protein's signal in the inhibitor-treated sample compared to the control during the subsequent AP-MS analysis serves as strong validation. ntu.ac.uk
Another powerful validation approach involves genetic manipulation, such as using knockout cell lines. researchgate.net An experiment can be run in parallel using wild-type cells and cells in which the gene for the enzyme of interest has been knocked out. True substrates should only be biotinylated and identified in the wild-type cells, not in the knockout cells which serve as an ideal negative control. researchgate.net
The findings from AP-MS can also be confirmed through orthogonal methods, such as co-immunoprecipitation followed by western blotting, to verify the interaction between the enzyme and the newly identified substrate.
Table 2: Research Findings on TG2 Substrates Identified with this compound
| Identified Substrate | Cell Type/System | Significance/Function | Reference |
|---|---|---|---|
| Lactate dehydrogenase A chain | Cancer cells | A known substrate, involved in metabolism. Its identification serves as a positive control. | researchgate.net |
| Protein S100-A6 | Cancer cells | A novel substrate identified, implicated in calcium signaling and cell proliferation. | researchgate.net |
| Hexokinase 1 | H9c2 cells | A novel substrate identified, involved in glucose metabolism. | |
| Histone H4 | H9c2 cells | A known substrate, involved in chromatin structure and gene regulation. |
Comparative Analysis and Strategic Design of Biotinylation Reagents
Comparative Evaluation of Biotin-X Cadaverine (B124047) with Other Amine-Reactive Biotinylation Agents
Biotin-X Cadaverine belongs to the class of amine-reactive biotinylation reagents, which are widely used to label biomolecules containing primary amines, such as proteins and peptides. thermofisher.com A comparative analysis with other popular amine-reactive agents, such as N-hydroxysuccinimide (NHS) esters of biotin (B1667282), reveals distinct advantages and disadvantages based on their chemical structure and reactivity.
This compound possesses a terminal primary amine group, which allows for its coupling to molecules with activated carboxyl groups. biotium.combiotium.com This is in contrast to NHS-biotin reagents, which contain an NHS ester group that reacts directly with primary amines on the target molecule. creative-diagnostics.com The primary amine of this compound can be coupled to activated carboxylic acid esters or sulfonyl chlorides. biotium.com Its free base form can be directly coupled to activated carboxylic acid esters without the need for a base. biotium.com
The choice between this compound and other amine-reactive reagents often depends on the functional groups available on the target molecule and the desired linkage chemistry. For instance, when labeling a protein with available carboxyl groups, this compound can be used in conjunction with a carbodiimide (B86325) activator like EDC. biotium.comwikipedia.org This provides an alternative to targeting lysine (B10760008) residues with NHS-biotin, which might be critical for the protein's function. excedr.com
Other amine-reactive reagents include tetrafluorophenyl (TFP) esters, which are more hydrophobic than NHS esters and exhibit greater stability against hydrolysis in aqueous solutions. thermofisher.com This can be an advantage in certain experimental conditions. thermofisher.com
Below is a comparative table of this compound and other common amine-reactive biotinylation agents:
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin | TFP-Biotin |
| Reactive Group | Primary Amine | N-Hydroxysuccinimide Ester | Sulfated N-Hydroxysuccinimide Ester | Tetrafluorophenyl Ester |
| Target Functional Group | Activated Carboxylic Acids | Primary Amines (e.g., Lysine) | Primary Amines | Primary Amines |
| Solubility | Moderately soluble in organic solvents like DMSO and DMF. google.com | Moderately soluble in organic solvents and water. google.com | Good solubility in aqueous solutions. google.com | More hydrophobic than NHS esters. thermofisher.com |
| Key Advantage | Allows for labeling of carboxyl groups, providing an alternative to amine labeling. wikipedia.org | Widely used and readily available for labeling abundant lysine residues. thermofisher.com | Water-soluble, ideal for cell surface labeling without membrane permeation. thermofisher.com | More stable against hydrolysis than NHS esters. thermofisher.com |
| Linkage Formed | Amide bond | Amide bond | Amide bond | Amide bond |
The Significance of Spacer Arm Length (e.g., "X") and Flexibility in Biotin-Avidin Interaction
The "X" in this compound denotes a spacer arm, which is a chemical linker that separates the biotin moiety from the conjugated biomolecule. The length and flexibility of this spacer arm are critical factors that significantly influence the efficiency of the biotin-avidin interaction. thermofisher.comthermofisher.com
The biotin-binding sites of avidin (B1170675) and streptavidin are located deep within the protein structure, approximately 9 Å below the surface. aatbio.comgbiosciences.com A short or absent spacer arm can lead to steric hindrance, where the bulk of the labeled biomolecule prevents the biotin from effectively reaching and binding to the pocket in avidin or streptavidin. aatbio.comosakafu-u.ac.jp
The 6-aminohexanoic acid, often referred to as the "X" spacer, is a commonly used linker that provides a spacer arm of about 22 Å. aatbio.com This extended length helps to overcome steric hindrance, thereby increasing the accessibility of the biotin moiety to the binding site of avidin. aatbio.comgbiosciences.com This enhanced accessibility often translates to increased sensitivity in detection assays. aatbio.com Generally, a spacer arm of at least six carbon atoms is recommended to minimize steric hindrance. thermofisher.com
Longer spacer arms, such as the "XX" spacer found in some biotinylation reagents, can further enhance the interaction between biotin and avidin. However, excessively long and flexible spacers, like some PEG linkers, could potentially lead to reduced binding efficiency in certain contexts by allowing multiple biotins on a single protein to block avidin binding sites. researchgate.net
The flexibility of the spacer arm also plays a role. A flexible linker can allow the biotin to orient itself optimally for binding within the avidin pocket. The hexanoyl spacer in this compound provides a degree of rotational freedom that facilitates this process.
| Spacer Arm | Approximate Length | Significance |
| None | Short | High potential for steric hindrance, may lead to weak or no detection. thermofisher.comaatbio.com |
| "X" (e.g., 6-Aminohexanoic acid) | ~22 Å aatbio.com | Reduces steric hindrance, improves biotin accessibility to the avidin binding site, leading to increased sensitivity. aatbio.com |
| "XX" | Longer than "X" | Can further enhance the interaction between biotin and avidin compared to shorter-chain analogs. |
| PEG Spacers | Variable | Can increase hydrophilicity and reduce non-specific binding, but very long spacers may decrease binding efficiency in some cases. researchgate.net |
Hydrophilicity Considerations in Probe Design for Biological Milieus
The solubility and hydrophilicity of a biotinylation reagent are crucial considerations, particularly for applications in aqueous biological environments. thermofisher.com The inherent hydrophobicity of the biotin molecule can sometimes lead to aggregation of the labeled biomolecule, especially when multiple biotins are attached. issuu.com
Poly(ethylene glycol) (PEG) is a common component incorporated into spacer arms to increase hydrophilicity. thermofisher.comissuu.com PEGylated biotinylation reagents can help prevent the aggregation of labeled proteins and reduce non-specific binding in assays. researchgate.net
For applications involving cell surface labeling, the hydrophilicity of the reagent is paramount. Water-soluble reagents, such as those containing a sulfonate group (Sulfo-NHS esters), are generally membrane-impermeable and are therefore ideal for selectively labeling proteins on the exterior of a cell. thermofisher.comgbiosciences.com
The choice of a biotinylation reagent with appropriate hydrophilicity ensures that the labeled biomolecule remains soluble and functional in its native biological context, which is essential for the reliability of downstream applications. excedr.com
Impact on Steric Hindrance and Accessibility of Biotinylated Biomolecules
Steric hindrance is a major factor that can impede the interaction between a biotinylated biomolecule and avidin or streptavidin. gbiosciences.com As previously discussed, the length of the spacer arm plays a direct role in mitigating this issue. thermofisher.comthermofisher.com By physically distancing the biotin from the bulk of the labeled molecule, the spacer arm increases the accessibility of the biotin for binding. gbiosciences.com
The nature of the target biomolecule itself can also contribute to steric hindrance. Large, globular proteins or complex molecular assemblies can create a crowded environment around the biotin tag, making it difficult for the large avidin or streptavidin proteins (approximately 60-67 kDa) to access the biotin. gbiosciences.com In such cases, a longer spacer arm is particularly beneficial. gbiosciences.com
The site of biotinylation on the biomolecule is another critical factor. creative-diagnostics.com Chemical biotinylation methods that target specific amino acids, like the primary amines on lysine residues, can result in labeling at various locations on a protein's surface. creative-diagnostics.com If biotinylation occurs within a sterically hindered region of the protein, such as a deep cleft or near a large subunit, the biotin may be inaccessible regardless of the spacer arm length.
Therefore, a strategic approach to biotinylation involves not only selecting a reagent with an appropriate spacer arm, like this compound, but also considering the structure of the target molecule and the potential sites of labeling to ensure optimal accessibility of the biotin tag.
Biological Significance of the Cadaverine Moiety in Independent Research Contexts
Cadaverine's Role in Plant Biochemistry and Physiology
Cadaverine (B124047) is recognized as a polyamine involved in a variety of cellular processes crucial for plant life. frontiersin.org It is implicated in plant growth and development, cell signaling, and responses to environmental stress. frontiersin.orgjmbfs.org Although it has received less attention than other polyamines, its influence on plant systems is significant. frontiersin.org Plants can synthesize cadaverine, primarily from lysine (B10760008) via the enzyme lysine decarboxylase (LDC), and it can also be introduced to plants exogenously by microbes in the rhizosphere and phyllosphere. frontiersin.org
Recent research has uncovered a significant role for cadaverine as a regulator of biotin (B1667282) (vitamin B7) synthesis in plants. researchgate.netnih.gov Studies using the model plant Arabidopsis thaliana have demonstrated that cadaverine can inhibit the biotin biosynthesis pathway. researchgate.netnih.govnih.gov
The consequences of this inhibition are observed in the downstream processes that depend on biotin. A key function of biotin is to act as a cofactor for carboxylase enzymes. researchgate.net Research has shown that treatment with cadaverine leads to reduced biotinylation of the Biotin Carboxyl Carrier Protein 1 (BCCP1), a subunit of the Acetyl-CoA Carboxylase (ACCase) complex. researchgate.netnih.govnih.gov This complex is vital for the de novo synthesis of fatty acids. researchgate.netnih.gov The reduced biotinylation of BCCP1 impairs the function of ACCase, resulting in decreased production of fatty acids and a lower accumulation of triacylglycerides. researchgate.netnih.govnih.gov This inhibitory effect of cadaverine on biotin synthesis provides a chemical method to study the effects of biotin deficiency on a molecular and physiological level in plants. nih.govresearchgate.net
**Table 1: Research Findings on Cadaverine's Effect on Biotin Biosynthesis in *Arabidopsis thaliana***
| Finding | Experimental Evidence | Implication | Reference(s) |
|---|---|---|---|
| Inhibition of Biotin Synthesis | Forward genetic screen identified a mutation in the BIO3-BIO1 gene causing hypersensitivity to cadaverine. | Cadaverine directly targets the biotin biosynthesis pathway. | researchgate.netnih.govnih.gov |
| Enzyme Inhibition | In vitro enzyme assays demonstrated that cadaverine inhibits the activity of the BIO3-BIO1 protein complex. | Provides a direct molecular mechanism for cadaverine's effect on biotin levels. | researchgate.netnih.govnih.gov |
| Reduced Protein Biotinylation | Cadaverine-treated seedlings showed decreased biotinylation of the ACCase subunit, BCCP1, in both roots and shoots. | The inhibition of biotin synthesis affects the function of biotin-dependent enzymes. | researchgate.netnih.govnih.gov |
| Impact on Fatty Acid Synthesis | Seedlings treated with cadaverine exhibited reduced levels of triacylglycerides. | Links biotin inhibition by cadaverine to a critical metabolic pathway. | researchgate.netnih.govnih.gov |
| Phenotype Rescue | The root growth inhibition caused by cadaverine was reversed by the application of exogenous biotin. | Confirms that the observed growth defects are a direct result of biotin deficiency. | researchgate.netnih.gov |
Cadaverine is known to act as a plant growth regulator. jmbfs.orgplantarchives.orgnih.gov Changes in the concentration of cadaverine, whether from endogenous synthesis or external application, can lead to morphological changes in various plant species, including Arabidopsis, rice, and soybean. frontiersin.org
One of the most significant effects of cadaverine is on root system architecture. frontiersin.orgnih.gov It has been shown to inhibit primary root growth. nih.gov This effect is directly linked to its role in biotin synthesis; the inhibition of the biotin pathway leads to the observed modulation of primary root growth. researchgate.netnih.govnih.gov The hypersensitive root growth response in Arabidopsis seedlings treated with cadaverine could be rescued by the addition of exogenous biotin, confirming the link between cadaverine's effect on root development and biotin limitation. nih.gov
Beyond root growth, cadaverine is involved in numerous other developmental processes. It has been reported to play a role in seed germination, fruit development and ripening, and leaf senescence. plantarchives.orgrsc.org For instance, in some species, exogenous cadaverine has been shown to promote seed germination and seedling growth, particularly under stress conditions like high salinity. frontiersin.org The presence of cadaverine has been detected in various plant parts, including roots, hypocotyls, leaves, and phloem sap, suggesting its widespread involvement in plant physiology. plantarchives.orgnih.gov
Table 2: Effects of Cadaverine on Plant Growth and Development
| Process | Observed Effect | Plant Species Example | Reference(s) |
|---|---|---|---|
| Primary Root Growth | Inhibition of primary root growth. | Arabidopsis thaliana | researchgate.netnih.govnih.gov |
| Root Architecture | Induces changes in root system architecture. | Soybean, Scots Pine | frontiersin.orgnih.gov |
| Seed Germination | Promotes germination rate under stress (e.g., salinity). | Mustard, Barley | frontiersin.org |
| Fruit Development | Implicated in the regulation of fruit ripening. | Tomato | plantarchives.orgrsc.org |
| Stress Response | Accumulates in tissues in response to heat, drought, and salt stress. | Various | frontiersin.org |
Cadaverine Derivatives as Substrates for Biological Enzymes (e.g., Transglutaminases)
Cadaverine and its derivatives, including Biotin-X Cadaverine, are recognized as effective substrates for a class of enzymes known as transglutaminases (TGases). pan.olsztyn.planaspec.com TGases (EC 2.3.2.13) are enzymes that catalyze the formation of covalent bonds between a free amine group and the gamma-carboxamide group of a peptide- or protein-bound glutamine residue. pan.olsztyn.plmdpi.com This reaction results in the formation of a stable isopeptide bond. mdpi.com
The primary amine group at the end of the cadaverine molecule makes it an ideal acyl acceptor substrate for the transglutaminase-catalyzed reaction. pan.olsztyn.plthermofisher.com This property is exploited in various biochemical assays. When a fluorescent or biotinylated cadaverine derivative is used, the enzyme covalently incorporates the label onto a target protein at specific glutamine residues. thermofisher.cominterchim.fr
For example, this compound can be used to label proteins through the action of transglutaminase 2 (TG2). This allows for the detection and identification of TG2 protein substrates. Similarly, fluorescently-labeled cadaverine derivatives, such as dansyl cadaverine, are widely used to measure TGase activity and to visualize protein cross-linking in cells. thermofisher.comhzdr.de The reaction requires a short aliphatic spacer in the amine probe for optimal efficiency, and the cadaverine spacer is often considered ideal. thermofisher.com This enzymatic incorporation is a key tool for studying protein modifications and the biological roles of transglutaminases in processes like cell signaling and tissue formation. pan.olsztyn.pl
Future Directions and Emerging Research Avenues for Biotin X Cadaverine
Advancements in Chemical Probe Development for Specific Biological Targets
Biotin-X Cadaverine (B124047) is a foundational tool for developing more advanced chemical probes aimed at specific biological targets. Its primary amine group allows for covalent linkage to proteins, enabling researchers to track protein localization and dynamics. A key application is its use as a substrate for transglutaminase 2 (TG2), an enzyme that forms covalent cross-links between proteins. By incorporating Biotin-X Cadaverine, the activity of TG2 can be monitored, which has implications for studying cellular processes like apoptosis.
Future advancements are likely to build on this foundation. The cadaverine spacer in this compound is noted for providing the longest molecular bridge among common amine-reactive biotin (B1667282) derivatives, which is advantageous for minimizing steric hindrance in large protein complexes. This property is crucial for developing probes that can access and label targets within crowded cellular environments. Research in plant biology has demonstrated that cadaverine can inhibit biotin biosynthesis by interfering with the BIO3-BIO1 enzyme complex. nih.gov This opens an avenue for designing specific probes based on the this compound scaffold to investigate metabolic pathways and enzyme function in various organisms. nih.gov The ability to couple the probe to activated carboxylic acid esters or sulfonyl chlorides further expands its versatility in creating targeted research tools. vwr.comntu.ac.uk
Potential for Integration with Advanced Bio-Imaging Technologies
The properties of this compound make it highly suitable for integration with sophisticated bio-imaging techniques. It is already widely used to visualize protein localization and dynamics within cells. For instance, its incorporation into proteins via TG2 activity can be visualized using confocal microscopy, providing spatial and temporal information about the enzyme's function in situ.
A notable application is in neuroscience, where a derivative, Lucifer Yellow cadaverine biotin-X, is used as a polar tracer to study cell morphology. This probe is injected into individual neurons, and the biotin tag is subsequently visualized using an avidin-biotin-horseradish peroxidase (HRP) complex followed by a chromogenic reaction. This method produces detailed images of neuronal structures for light microscopy analysis. The probe is reported to be well-retained in aldehyde-fixed tissues, a critical feature for high-resolution microscopic studies that require extensive sample processing. acs.org Future integrations could involve combining these probes with super-resolution microscopy techniques or using them in conjunction with fluorescently labeled streptavidin conjugates for multi-color imaging, allowing for the simultaneous tracking of multiple cellular components and processes.
Contributions to High-Throughput Screening and Assay Miniaturization
The robust biotin-streptavidin interaction is a cornerstone of many high-throughput screening (HTS) assays, and reagents like this compound are integral to these platforms. Biotinylation is a common strategy in HTS for applications such as flow cytometry and immunoassays. thermofisher.com For example, antibody labeling kits that use biotinylation are designed for HTS formats. thermofisher.com
A key contribution to HTS is in the development of sensitive detection methods. A microplate-based high-throughput fluorometric assay has been developed to quantify biotin that is covalently linked to proteins or nucleic acids. researchgate.net This assay uses a fluorescence resonance energy transfer (FRET) mechanism, where a quencher dye is displaced from a fluorescently-labeled avidin (B1170675) complex by a biotinylated molecule, resulting in a measurable increase in fluorescence. researchgate.net This system is sensitive enough to detect picomole quantities of biotin in small volumes, making it ideal for the miniaturized formats of 96-well or 384-well plates common in HTS. acs.orgresearchgate.net The ability to use this compound to label diverse molecules like proteins and peptides means it can be adapted for a wide range of HTS assays designed to screen for enzyme activity or binding interactions. aatbio.comanaspec.com
Expanding Applications in Systems Biology and Multi-Omics Research
This compound and similar probes are poised to play a significant role in systems biology and multi-omics research, which aim to provide a holistic view of biological systems. nih.gov These approaches often rely on the ability to specifically label and quantify entire classes of molecules (e.g., proteins, metabolites) across the whole cell or organism.
Proteomics, a key component of multi-omics, has already benefited from this probe. In studies of cardiomyocyte-like cells, this compound was used to label protein substrates of the enzyme TG2. ntu.ac.uk Following labeling, these biotinylated proteins were enriched and identified using proteomic techniques, revealing both known and novel substrates and providing a system-wide view of the enzyme's targets. ntu.ac.uk
In plant systems biology, a forward genetic screen in Arabidopsis thaliana revealed that cadaverine inhibits the biotin synthesis pathway, affecting the plant's primary metabolism and lipid composition. nih.govfrontiersin.org This demonstrates how a chemical tool can be used to perturb a system and, through subsequent multi-omics analysis (like metabolomics and lipidomics), uncover broad biological regulatory networks. nih.govfrontiersin.org Similarly, transcriptomics studies in yeast under ethanol (B145695) stress have shown that genes involved in biotin metabolism are downregulated, highlighting this pathway's importance in stress response and suggesting that probes like this compound could be used to explore these mechanisms further. researchgate.net
Novel Research Directions in Mechanistic Biological Discovery
The application of this compound continues to open novel avenues for discovering fundamental biological mechanisms. Its use in studying enzyme function is a prime example. By serving as a substrate for transglutaminases, it allows researchers to investigate the role of these enzymes in complex processes such as nerve growth factor-induced neurite outgrowth and cell survival. Studies have used this compound to show that TG2 activity is essential for these neuronal functions.
In plant science, the discovery that cadaverine inhibits the BIO3-BIO1 enzyme in the biotin synthesis pathway provides a powerful chemical tool to study the consequences of biotin deficiency. nih.govnih.gov This is particularly valuable because genetic knockouts of this pathway are often lethal to the embryo. Using this chemical approach, researchers have demonstrated that inhibiting biotin synthesis reduces the biotinylation of key metabolic enzymes like acetyl-CoA carboxylase, which in turn impairs fatty acid production and alters root growth. nih.gov This provides direct mechanistic insight into how biotin metabolism regulates plant development. These examples highlight a key future direction: using this compound not just as a label, but as an active modulator to dissect complex biological pathways and uncover new mechanistic details.
Q & A
Q. What are the primary experimental applications of Biotin-X Cadaverine in peptide and nucleotide labeling?
this compound is a carbonyl-reactive biotin derivative used to label carboxylic acid groups in peptides and 5' phosphate groups in nucleotides via carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . For peptide labeling, dissolve this compound in DMSO (see Table 1 in for stock preparation) and incubate with the target peptide in a 1:10 molar ratio (reagent:peptide) with 5 mM EDC at pH 5.0–6.0 for 2 hours. For nucleotide labeling, adjust pH to 7.5–8.5 and use a 1:5 molar ratio. Validate conjugation efficiency via streptavidin-based pull-down assays or HPLC-MS .
Q. How does this compound enhance sensitivity in colorimetric assays for transglutaminase activity?
Transglutaminases catalyze the incorporation of this compound into glutamine residues of substrate proteins, enabling detection via biotin-streptavidin systems. Optimize assays by pre-incubating the enzyme with 1 mM this compound and 10 mM CaCl₂ in 50 mM Tris-HCl (pH 7.5) at 37°C for 30 min. Terminate reactions with 10 mM EDTA, then quantify using HRP-conjugated streptavidin and absorbance at 450 nm .
Advanced Research Questions
Q. How can pH variability in enzymatic reactions involving this compound be systematically addressed?
pH fluctuations significantly impact enzymatic activity and bioconjugation efficiency. For transglutaminase assays, demonstrates that cadaverine absorbance varies nonlinearly at pH 7–9 (Fig. 4A–E). Use buffered systems (e.g., 50 mM sodium acetate, pH 6.0) to stabilize pH during lysine decarboxylase reactions, but note that whole-cell systems may tolerate pH shifts up to 8.0 without buffer (). For EDC-mediated labeling, maintain pH 5.0–6.0 to maximize carbodiimide activation while minimizing hydrolysis .
Q. What experimental strategies resolve discrepancies between lysine consumption and cadaverine production in whole-cell biocatalysis?
In lysine decarboxylase systems, cadaverine yield may exceed theoretical lysine degradation due to endogenous lysine pools or competing pathways. Apply constraints during kinetic modeling (e.g., Simulated Annealing in ) to enforce mass balance. Monitor lysine and cadaverine simultaneously via HPLC with UV detection (210 nm for lysine, 254 nm for cadaverine). Use engineered E. coli strains (e.g., pET-28a(+)-cadA) to minimize side reactions and achieve >95% conversion at 1 M lysine .
Q. How can this compound be integrated with mass spectrometry for crosslinking studies?
After crosslinking proteins or nucleic acids with this compound (1 mM, 2-hour incubation), digest samples with trypsin or nuclease. Enrich biotinylated fragments using streptavidin magnetic beads, then analyze via LC-MS/MS. For example, TGF-β2-induced transamidation in trabecular meshwork cells was quantified using Alexa Fluor 488-streptavidin and ImageJ analysis (). Validate crosslinking sites using software like XlinkX or pLink .
Q. What are the challenges in scaling up this compound-based biotransformations for industrial research?
Key challenges include substrate inhibition at high lysine concentrations (>1.5 M) and PLP cofactor dependency. Optimize fed-batch fermentation with E. coli XL1-Blue (pKE112-HaLdcC) to achieve 144.74 g/L cadaverine without IPTG induction. Implement mixed microbial consortia to bypass lysine toxicity and reduce downstream purification costs ( ). Monitor cadaverine yield via GC-MS or enzymatic assays .
Methodological Best Practices
- Stock Preparation : Dissolve this compound in anhydrous DMSO to 10 mM (see , Table 1). Aliquot and store at -20°C to prevent hydrolysis.
- Statistical Validation : Use ANOVA or t-tests for comparative studies (e.g., TGF-β2 effects in ). Report power calculations and effect sizes per .
- Replicability : Document buffer composition, enzyme units, and reaction temperatures explicitly ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
